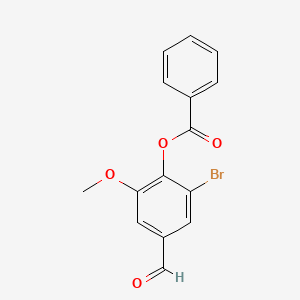

2-Bromo-4-formyl-6-methoxyphenyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-formyl-6-methoxyphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO4/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHNZFBLHBENOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Formyl 6 Methoxyphenyl Benzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Bromo-4-formyl-6-methoxyphenyl benzoate (B1203000), the primary disconnection points are the ester linkage and the substituents on the aromatic ring.

The most logical initial disconnection is at the ester bond. This bond can be retrosynthetically cleaved to yield two primary fragments: 2-bromo-4-formyl-6-methoxyphenol and a benzoyl derivative, typically benzoyl chloride. This approach simplifies the synthesis into two distinct challenges: the preparation of the substituted phenol (B47542) and the subsequent esterification reaction. The esterification can be achieved through various methods, with the Schotten-Baumann reaction being a common and effective choice for the benzoylation of phenols. This reaction typically involves the use of benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521), to facilitate the formation of the phenyl benzoate. guidechem.comyoutube.comresearchgate.net

| Disconnection | Reactants | Reaction Type |

| Ester Linkage | 2-Bromo-4-formyl-6-methoxyphenol, Benzoyl Chloride | Esterification (e.g., Schotten-Baumann) |

The synthesis of the key intermediate, 2-bromo-4-formyl-6-methoxyphenol, presents a significant challenge in regioselectivity. The benzene (B151609) ring is substituted with three different functional groups: a hydroxyl group, a methoxy (B1213986) group, a bromo group, and a formyl group. The order of introduction of these groups is critical and is governed by their directing effects in electrophilic aromatic substitution reactions.

The hydroxyl (-OH) and methoxy (-OCH3) groups are both strongly activating and ortho-, para-directing. organicchemistrytutor.comlibretexts.org The formyl group (-CHO) is a deactivating, meta-directing group. The bromo (-Br) group is deactivating but ortho-, para-directing. libretexts.org These directing effects must be carefully orchestrated to achieve the desired 1,2,3,5-substitution pattern. A plausible retrosynthetic pathway for 2-bromo-4-formyl-6-methoxyphenol would involve starting with a simpler, commercially available precursor such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and introducing the bromine atom at the correct position.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of 2-Bromo-4-formyl-6-methoxyphenyl benzoate hinges on the efficient preparation of its key precursors. This section details the synthetic strategies for introducing the bromo, formyl, and methoxy groups onto the aromatic ring.

The introduction of a bromine atom onto the aromatic ring is a crucial step. Given the directing effects of the substituents, the bromination of a suitably substituted precursor is a key strategic consideration. Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as an excellent starting material for this purpose. The hydroxyl and methoxy groups in vanillin are activating and will direct the incoming electrophile (bromine) to the positions ortho and para to them. organicchemistrytutor.comlibretexts.org The formyl group is deactivating and meta-directing.

In the case of vanillin, the position para to the hydroxyl group is occupied by the formyl group. The position ortho to the hydroxyl group and meta to the formyl group is a likely site for bromination. The methoxy group also directs ortho and para. The para position to the methoxy group is occupied by the hydroxyl group. One of the ortho positions is adjacent to the formyl group, and the other is adjacent to the hydroxyl group. The directing effects of the hydroxyl and methoxy groups are reinforcing, strongly activating the position between them (C5) for electrophilic substitution. Therefore, the bromination of vanillin is expected to yield 5-bromovanillin. guidechem.comchemicalbook.com

The bromination of vanillin can be carried out using molecular bromine in a suitable solvent like methanol (B129727) or acetic acid. chemicalbook.comgoogle.com The reaction proceeds readily at or below room temperature.

| Starting Material | Reagents | Product | Yield |

| Vanillin | Bromine, Methanol | 5-Bromovanillin | 99% chemicalbook.com |

| Vanillin | Bromine, Acetic Acid, H2O2 | 5-Bromovanillin | High google.com |

While starting from vanillin already provides the formyl group, an alternative strategy would involve introducing the formyl group at a later stage. Electrophilic aromatic formylation reactions are used to introduce a -CHO group onto an aromatic ring. Several methods exist, including the Vilsmeier-Haack reaction, the Gattermann reaction, and the Reimer-Tiemann reaction.

For a precursor such as 2-bromo-6-methoxyphenol, formylation would need to occur at the position para to the hydroxyl group. The hydroxyl and methoxy groups would direct the formylation to this position. The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, typically results in ortho-formylation. The Vilsmeier-Haack reaction (using DMF and POCl3) or the Duff reaction (using hexamethylenetetramine) could be more suitable for para-formylation, depending on the substrate. A method for exclusive ortho-formylation of phenols using magnesium chloride and paraformaldehyde has also been reported, which could be relevant if a different substitution pattern were desired. orgsyn.org

The methoxy group is present in the proposed starting material, vanillin. In a synthetic route that does not start from a methoxy-containing precursor, this group can be introduced via Williamson ether synthesis on a corresponding phenol. This involves treating the phenol with a base to form a phenoxide, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate.

The methoxy group, being a strong electron-donating group, significantly activates the aromatic ring towards electrophilic substitution. organicchemistrytutor.comlibretexts.org This activation is crucial for facilitating subsequent reactions like bromination and formylation. The ortho, para-directing nature of the methoxy group is a key factor in controlling the regioselectivity of these reactions. organicchemistrytutor.comlibretexts.org In the context of the synthesis of 2-bromo-4-formyl-6-methoxyphenol, the presence of the methoxy group, in concert with the hydroxyl group, directs the incoming electrophiles to the desired positions, making the synthesis more controlled and efficient.

Esterification Chemistry for Benzoate Linkage Formation

The final key step in the synthesis of this compound is the formation of the benzoate ester linkage. This transformation involves the reaction of the precursor phenol, 2-bromo-4-formyl-6-methoxyphenol, with a benzoic acid derivative. Due to the relatively low nucleophilicity of phenols compared to aliphatic alcohols, direct esterification with carboxylic acids is often slow and inefficient. libretexts.org Consequently, more reactive acylating agents or specific catalytic conditions are typically employed.

Several established methods are suitable for this esterification:

Schotten-Baumann Reaction: A widely used method involves reacting the phenol with benzoyl chloride under basic conditions. youtube.com The phenol is first deprotonated by a base, such as aqueous sodium hydroxide, to form the more nucleophilic sodium phenoxide ion. libretexts.orgshout.education This phenoxide then readily attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically performed in a two-phase system (aqueous/organic) and shaken vigorously to facilitate the reaction. youtube.com This method is robust and generally provides good yields for the preparation of phenyl benzoates. youtube.comyoutube.com

Acid Anhydride (B1165640) Method: Benzoic anhydride can be used in place of benzoyl chloride. These reactions are generally slower than those with acyl chlorides and may require heating. libretexts.org The reactivity can be enhanced by converting the phenol to its corresponding phenoxide first or by using a catalyst.

Catalytic Direct Esterification: While challenging, direct esterification with benzoic acid is possible using specific catalysts. Strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid can be used, often requiring high temperatures and removal of the water byproduct to drive the equilibrium toward the product. google.com Heterogeneous acid catalysts, like silica-supported sulfuric acid (SiO₂-SO₃H), have also been shown to be effective, particularly under microwave irradiation, which can enhance reaction rates and yields. researchgate.net Lewis acid catalysts and other specialized systems, such as those employing triphenylphosphine (B44618) and diethyl azodicarboxylate (the Mitsunobu reaction), offer milder conditions for the esterification of phenols and can be particularly effective for complex substrates. researchgate.net

Phase-Transfer Catalysis: The esterification of phenols with acid chlorides can be efficiently carried out under phase-transfer catalysis (PTC) conditions. researchgate.net This technique uses a catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle the phenoxide ion from the aqueous phase to the organic phase where it reacts with the acid chloride. This method can lead to high yields in short reaction times. researchgate.net

The choice of method depends on the stability of the starting material to acidic or basic conditions, the desired reaction scale, and considerations of reagent cost and availability.

| Esterification Method | Acylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann | Benzoyl Chloride | Aqueous NaOH, Biphasic System | High yield, robust, uses reactive phenoxide. youtube.comshout.education | Requires stoichiometric base, generates HCl byproduct. |

| Acid Anhydride Acylation | Benzoic Anhydride | Heat, optional base/acid catalyst | Milder than acid chlorides, byproduct (benzoic acid) is less corrosive than HCl. | Slower reaction rates than with acid chlorides. libretexts.org |

| Fischer-type Esterification | Benzoic Acid | Strong acid catalyst (e.g., H₂SO₄), heat, water removal. google.com | High atom economy, uses inexpensive starting materials. nrochemistry.com | Harsh conditions, reversible reaction, may not be suitable for sensitive substrates. nrochemistry.com |

| Mitsunobu Reaction | Benzoic Acid | Triphenylphosphine (PPh₃), DEAD/DIAD | Mild conditions, high yields for functionalized phenols. researchgate.net | Low atom economy, generates stoichiometric phosphine (B1218219) oxide and hydrazine (B178648) byproducts. |

| Heterogeneous Catalysis | Benzoic Acid | Solid acid catalyst (e.g., SiO₂-SO₃H), heat or microwave. researchgate.net | Catalyst is reusable, simplified workup. | May require higher temperatures or specialized equipment (microwave). |

Development of Convergent and Divergent Synthetic Routes

The synthesis of a polysubstituted aromatic compound like this compound requires a carefully planned strategy to install the substituents in the correct positions. libretexts.orgpressbooks.pub The order of reactions is critical, as existing substituents on the benzene ring dictate the position of subsequent additions through their electronic and steric directing effects. youtube.com

Multi-Step Synthesis Strategies for this compound

A plausible multi-step synthesis for this molecule would likely start from a simpler, commercially available substituted phenol and introduce the remaining functional groups sequentially. A retrosynthetic approach is useful for planning such a sequence. libretexts.org

Retrosynthetic Analysis:

Final Step (Esterification): The target molecule can be disconnected at the ester oxygen, identifying the immediate precursors as 2-bromo-4-formyl-6-methoxyphenol and a benzoic acid derivative (e.g., benzoyl chloride).

Precursor Synthesis: The synthesis of the key intermediate, 2-bromo-4-formyl-6-methoxyphenol , is the central challenge. This phenol has three different substituents: a bromo group, a formyl group, and a methoxy group, in addition to the phenolic hydroxyl.

A Potential Forward Synthesis:

A logical starting material is o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The numbering and substitution pattern differ from the target precursor, highlighting the importance of selecting the correct starting isomer. A more suitable starting point would be p-methoxyphenol.

Formylation: The first step could be the introduction of the formyl (-CHO) group onto the p-methoxyphenol ring. A regioselective formylation, such as the Duff reaction or Gattermann-Koch reaction, could be employed to install the aldehyde ortho to the activating hydroxyl group, yielding 2-hydroxy-5-methoxybenzaldehyde.

Bromination: The next step would be the bromination of 2-hydroxy-5-methoxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. The aldehyde is a deactivating meta-director. The position ortho to the hydroxyl and meta to the aldehyde is highly activated and sterically accessible, making it the most likely site for electrophilic bromination. This would lead to the desired intermediate, 3-bromo-2-hydroxy-5-methoxybenzaldehyde (B188480) (which corresponds to 2-bromo-6-hydroxy-4-methoxybenzaldehyde, a different isomer).

Given the specific substitution pattern required (bromo at 2, formyl at 4, methoxy at 6, relative to a hydroxyl at 1), a more controlled, multi-step approach is necessary, potentially involving protection and directed ortho-metalation strategies to ensure correct regiochemistry. The order of introducing the bromo and formyl groups is critical and would be determined by the directing effects at each stage of the synthesis. libretexts.org

Orthogonal Protecting Group Strategies for Polyfunctionalized Intermediates

In the synthesis of complex molecules with multiple reactive functional groups, such as the intermediates for this compound, protecting groups are essential. bham.ac.uk An orthogonal protecting group strategy is one where multiple distinct protecting groups can be removed selectively in any order without affecting the others. wikipedia.org This is crucial when different chemical transformations are required at various sites of the molecule. jocpr.com

For an intermediate like 2-bromo-4-formyl-6-methoxyphenol, both the phenolic hydroxyl and the formyl group are reactive under various conditions.

Phenol Protection: The acidic proton of the phenol can interfere with bases or organometallic reagents. Furthermore, the phenol is susceptible to oxidation. It could be protected as:

A Benzyl (B1604629) Ether (Bn): Introduced using benzyl bromide and a base. It is stable to a wide range of conditions but can be removed by catalytic hydrogenolysis, a condition that would not affect most other groups.

A Silyl (B83357) Ether (e.g., TBDMS): Introduced using tert-butyldimethylsilyl chloride. It is stable to many non-acidic reagents but is readily cleaved by acid or a fluoride (B91410) source (like TBAF). jocpr.com

Aldehyde Protection: The formyl group is electrophilic and susceptible to nucleophilic attack and oxidation/reduction. It can be protected as:

An Acetal (B89532) (e.g., diethyl acetal): Formed by reacting the aldehyde with an alcohol (e.g., ethanol) under acidic conditions. Acetals are stable to bases, organometallics, and reducing agents but are readily removed by treatment with aqueous acid.

An orthogonal strategy would allow for selective manipulation. For instance, one could protect the phenol as a benzyl ether, protect the aldehyde as an acetal, perform a reaction on another part of the molecule, selectively deprotect the acetal with acid to reveal the aldehyde for further transformation, and finally, remove the benzyl ether via hydrogenolysis to free the phenol for the final esterification. wikipedia.org

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, safety, and environmental impact of the process. instituteofsustainabilitystudies.com These principles are highly relevant to the synthesis of this compound.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers significant advantages by enabling reactions under milder conditions, increasing selectivity, and improving atom economy. jddhs.com

Catalytic Esterification: As previously mentioned, the final esterification step can be made more efficient and greener through catalysis. Using a recyclable, solid-supported acid catalyst avoids the need for stoichiometric activating agents or strong mineral acids, simplifying purification and reducing waste. organic-chemistry.org For example, titanium dioxide (TiO₂) has been reported as an inexpensive, reusable, and efficient catalyst for the acylation of phenols under solvent-free conditions.

Cross-Dehydrogenative Coupling (CDC): Advanced catalytic methods could potentially streamline the synthesis. For instance, catalytic C-H activation and subsequent C-O bond formation via Cross-Dehydrogenative Coupling (CDC) represents a highly atom-economical way to form aryl esters directly from arenes and carboxylic acids. labmanager.com While application to this specific, highly substituted system would require significant research, it represents a frontier in sustainable ester synthesis. labmanager.com

Atom Economy and Reaction Efficiency Considerations

Atom economy, a central concept of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org

In the synthesis of this compound, different routes have vastly different atom economies.

Esterification: A direct Fischer-type esterification between 2-bromo-4-formyl-6-methoxyphenol and benzoic acid has a high theoretical atom economy, as the only byproduct is water. nrochemistry.com In contrast, using benzoyl chloride results in the formation of HCl (or a salt thereof), which is waste. The Mitsunobu reaction has a particularly poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts. researchgate.net

Chemical Reactivity and Transformations of 2 Bromo 4 Formyl 6 Methoxyphenyl Benzoate

Reactions at the Bromine Center

The carbon-bromine bond in 2-Bromo-4-formyl-6-methoxyphenyl benzoate (B1203000) is a key site for the introduction of molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the formyl and benzoate groups can influence the reactivity of the aryl bromide in these transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples for 2-Bromo-4-formyl-6-methoxyphenyl benzoate are not extensively documented in publicly available literature, the reactivity can be inferred from similar substituted aryl bromides.

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organohalide, is widely applicable for the formation of biaryl structures. For a substrate like this compound, a typical reaction would involve a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like a mixture of toluene (B28343) and water or 1,4-dioxane (B91453) and water. The reaction with an arylboronic acid would be expected to proceed to yield the corresponding 2-aryl-4-formyl-6-methoxyphenyl benzoate derivative. The specific conditions, including temperature and reaction time, would need to be optimized for this particular substrate.

The Heck reaction facilitates the coupling of aryl halides with alkenes. This reaction typically employs a palladium catalyst, a base (often a tertiary amine like triethylamine), and a polar aprotic solvent such as DMF or NMP. The reaction of this compound with an alkene, for instance, styrene (B11656) or an acrylate, would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.

The Stille reaction involves the coupling of an organostannane with an organohalide, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups. For this compound, a Stille coupling with an organotin reagent in the presence of a palladium catalyst would provide another avenue for carbon-carbon bond formation, allowing for the introduction of various alkyl, alkenyl, or aryl groups at the 2-position.

Table 1: Representative Conditions for Cross-Coupling Reactions on Aryl Bromides

| Reaction | Catalyst | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Arylboronic acid |

| Heck | Pd(OAc)₂ | Et₃N | DMF | Alkene |

Note: The conditions presented are general and would require optimization for the specific substrate.

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is generally challenging. The benzene (B151609) ring is not sufficiently activated by electron-withdrawing groups in the ortho and para positions relative to the bromine to facilitate a classic SNAr mechanism. However, under forcing conditions or with highly nucleophilic reagents, substitution might be achievable. More commonly, such transformations are accomplished via transition metal-catalyzed processes, such as the Buchwald-Hartwig amination for the introduction of nitrogen nucleophiles.

Halogen-Metal Exchange and Organometallic Reagent Formation

Halogen-metal exchange offers a powerful method for converting the aryl bromide into a highly reactive organometallic species. This is typically achieved by treating the aryl bromide with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride). This reaction is usually performed at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions.

The resulting aryllithium or aryl Grignard reagent is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups. For example, quenching the organometallic intermediate with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid, and reaction with an alkyl halide could introduce an alkyl group. The chemoselectivity of this process is crucial, as the organometallic intermediate could potentially react with the formyl or ester groups present in the molecule. Protecting these functional groups prior to the halogen-metal exchange may be necessary in some cases.

Table 2: Potential Products from Halogen-Metal Exchange followed by Electrophilic Quench

| Electrophile | Product Functional Group |

|---|---|

| Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Alkyl Halide | Alkyl Group |

Transformations of the Formyl Group

The aldehyde functionality in this compound is susceptible to both oxidation and reduction, providing access to carboxylic acid and alcohol derivatives, respectively.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A common and mild method is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger such as 2-methyl-2-butene. This method is highly selective for aldehydes and tolerates a wide range of other functional groups. Other oxidizing agents that could be employed include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), although these are harsher and may not be compatible with all substrates. The resulting carboxylic acid can then be further derivatized, for example, by conversion to an ester or an amide.

Reduction Reactions to Alcohol Derivatives

The formyl group can be selectively reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reagent for this transformation and is typically compatible with the ester functionality. The reaction is usually carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but would likely reduce the benzoate ester as well. Catalytic hydrogenation over a noble metal catalyst (e.g., palladium on carbon) could also be employed for the reduction of the aldehyde.

Table 3: Selective Transformations of the Formyl Group

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | Sodium Chlorite (NaClO₂) | Carboxylic Acid |

Condensation and Imine Formation Reactions

The aldehyde (formyl) group is a key site for reactivity, readily undergoing condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (azomethine group). nih.govnih.gov The reaction is typically carried out by refluxing the aldehyde and the amine in an alcohol solvent, such as ethanol. nih.govresearchgate.netrecentscientific.com

For this compound, the reaction with a primary amine (R-NH₂) would proceed as follows:

General Reaction for Imine Formation

The formation of the imine is supported by spectroscopic data from analogous compounds, where the appearance of a characteristic C=N stretching band in the IR spectrum (around 1610-1625 cm⁻¹) and a singlet signal for the azomethine proton (CH=N) in the ¹H NMR spectrum (around 8.9 ppm) confirms the transformation. nih.gov This reactivity is well-documented for similarly substituted aromatic aldehydes, such as 5-bromosalicylaldehyde (B98134) and various methoxysalicylaldehydes, which readily condense with anilines and other primary amines. researchgate.netrecentscientific.comajol.info

The table below illustrates potential Schiff base products from the reaction of this compound with various primary amines.

| Reactant 1 | Reactant 2 (Primary Amine) | Schiff Base Product |

| This compound | Aniline | 2-Bromo-6-methoxy-4-(((phenyl)imino)methyl)phenyl benzoate |

| This compound | 4-Nitroaniline | 2-Bromo-6-methoxy-4-(((4-nitrophenyl)imino)methyl)phenyl benzoate |

| This compound | 2-Methoxyaniline | 2-Bromo-6-methoxy-4-(((2-methoxyphenyl)imino)methyl)phenyl benzoate |

Carbonyl Additions and Wittig-Type Olefinations

The formyl group's electrophilic carbonyl carbon is susceptible to attack by various carbon nucleophiles. A prominent example of this reactivity is the Wittig reaction, a widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com The reaction employs a phosphorus ylide (a Wittig reagent), typically triphenyl phosphonium (B103445) ylide, which attacks the aldehyde to form a four-membered cyclic intermediate known as an oxaphosphetane. organic-chemistry.org This intermediate then decomposes to yield the desired alkene and a highly stable triphenylphosphine (B44618) oxide, which drives the reaction forward. masterorganicchemistry.comorganic-chemistry.org

The Wittig reaction is highly regioselective, ensuring the new C=C bond forms specifically at the location of the original carbonyl group. jove.com The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide used. Stabilized ylides (containing electron-withdrawing groups) generally produce E-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of Z-alkenes. organic-chemistry.orgjove.comwikipedia.org

The table below outlines the expected products from the Wittig reaction of this compound with different phosphonium ylides.

| Reactant 1 | Wittig Reagent | Alkene Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-Bromo-6-methoxy-4-vinylphenyl benzoate |

| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 2-Bromo-6-methoxy-4-(prop-1-en-1-yl)phenyl benzoate |

| This compound | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(3-bromo-5-(benzoyloxy)-4-methoxyphenyl)acrylate |

Reactivity of the Methoxy (B1213986) Moiety

Ether Cleavage Reactions

The methoxy group (-OCH₃) is an aryl methyl ether, which can be cleaved to reveal a phenolic hydroxyl group (-OH). This demethylation is a common transformation in organic synthesis. One of the most effective and widely used reagents for this purpose is the strong Lewis acid, boron tribromide (BBr₃). nih.govnih.govresearchgate.netresearchgate.net The reaction mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. nih.gov

The reaction is typically performed in an anhydrous solvent like dichloromethane. It is important to consider that other functional groups within the molecule might also be reactive towards BBr₃. For instance, esters can also be cleaved by this reagent. acs.org However, studies have shown that a hierarchy of reactivity exists, allowing for selective cleavage under controlled conditions. acs.org Generally, aryl methyl ethers are readily cleaved, and the reaction tolerates other functionalities like esters if the stoichiometry and reaction time are carefully managed. rsc.org

Influence of the Methoxy Group on Aromatic Reactivity

The methoxy group significantly influences the reactivity of the aromatic ring towards electrophilic substitution. As a powerful electron-donating group, it activates the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. This activation occurs through the resonance effect, where the lone pairs on the oxygen atom are delocalized into the π-system of the ring.

Reactions Involving the Benzoate Ester Linkage

Ester Hydrolysis and Saponification

The benzoate ester linkage can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Base-catalyzed hydrolysis , also known as saponification, is typically irreversible and involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide as a leaving group and forming benzoic acid, which is immediately deprotonated by the base to form sodium benzoate. Subsequent acidification of the reaction mixture protonates the phenoxide to yield the final phenol (B47542) product.

This process can be challenging for sterically hindered esters. arkat-usa.orgresearchgate.nettandfonline.comchemicalforums.com However, various methods have been developed to overcome this, including using non-aqueous solvent systems or higher temperatures. arkat-usa.orgresearchgate.net

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The resulting tetrahedral intermediate undergoes proton transfer and elimination of the phenol to yield the protonated carboxylic acid.

The hydrolysis of the benzoate ester in this compound would yield 2-Bromo-4-formyl-6-methoxyphenol and benzoic acid (or its corresponding salt).

Reaction Scheme for Saponification

Transesterification and Amidation Reactions

The benzoate ester of this compound is a primary site for nucleophilic acyl substitution, allowing for its conversion into other esters (transesterification) or amides (amidation).

Transesterification: This process involves the reaction of the benzoate ester with an alcohol in the presence of a catalyst to form a new ester and phenol. The reaction is typically reversible and can be driven to completion by using a large excess of the reactant alcohol or by removing the phenol byproduct.

Common catalysts for the transesterification of aryl esters include both acids and bases. Earth-abundant alkali metal carbonates, for instance, have been shown to efficiently catalyze the transesterification of various aryl benzoates with phenols under mild conditions. rsc.org Lanthanide triflates, such as La(OTf)₃, are also potent catalysts for the methanolysis of phenyl benzoates, showing significant rate accelerations at ambient temperatures. researchgate.net For a sterically hindered ester like this compound, with a bromine atom ortho to the ester linkage, N-heterocyclic carbenes (NHCs) could be particularly effective catalysts due to their strong nucleophilic character which can overcome steric hindrance. researchgate.net

The reaction conditions for a potential transesterification are summarized in the table below.

| Catalyst Type | Example Catalyst | Typical Conditions | Expected Outcome with this compound |

| Alkali Metal Carbonate | K₂CO₃ | Reflux in alcohol | Formation of the corresponding alkyl or aryl ester. |

| Lanthanide Triflate | La(OTf)₃ | Methanol, NaOCH₃ (catalytic), 25°C | Formation of methyl benzoate derivative. |

| N-Heterocyclic Carbene | Imidazol-2-ylidene | Alcohol, room temperature | Efficient formation of the new ester, overcoming steric hindrance. |

Amidation: The conversion of the benzoate ester to an amide can be achieved by reaction with a primary or secondary amine. This transformation is often more challenging than transesterification due to the lower nucleophilicity of amines compared to alkoxides. Consequently, more forcing conditions or highly reactive reagents are often necessary.

Base-promoted direct amidation of esters is a common strategy. rsc.org For instance, systems like DMSO/t-BuOK or THF/n-BuLi can facilitate the amidation of various esters, including those with electron-withdrawing groups. rsc.org Recent developments have also focused on more sustainable, metal- and base-free methods, utilizing water as a green solvent at elevated temperatures to drive the amidation of phenyl benzoates with various amines. rsc.org For a substrate like this compound, the electron-withdrawing formyl and bromo groups would increase the electrophilicity of the ester carbonyl, potentially facilitating nucleophilic attack by an amine. However, the ortho-bromo group presents a significant steric barrier. Nickel-catalyzed reductive coupling of esters with nitroarenes offers another pathway to amides, which could be applicable. researchgate.net

The following table outlines potential conditions for amidation.

| Method | Reagents/Catalyst | Typical Conditions | Applicability to this compound |

| Base-Promoted | Amine, t-BuOK in DMSO or n-BuLi in THF | Room temperature, 5 min | Effective for acylation of various amines, though steric hindrance may be a challenge. rsc.org |

| Metal- and Base-Free | Amine, Water | 110°C, 12 h | A green alternative, potentially effective for this substrate. rsc.org |

| Nickel-Catalyzed | Nitroarene, Ni(glyme)Cl₂, Zn, TMSCl | 120°C, 16 h | A reductive approach that could tolerate the various functional groups. researchgate.net |

Directed Cleavage of the Ester Bond

The selective cleavage of the ester bond to yield the corresponding phenol and benzoic acid is a crucial transformation, often employed for deprotection in multi-step syntheses. The choice of reagent is critical to avoid unwanted reactions with the aldehyde, aryl bromide, or methoxy groups.

The hydrolysis of benzoate esters is commonly achieved under basic conditions (saponification). The rate of base-catalyzed hydrolysis is significantly influenced by substituents on both the phenyl and benzoate rings. Electron-withdrawing groups on the phenyl ring, such as the formyl and bromo groups in the target molecule, would make the corresponding phenoxide a better leaving group, thus accelerating the rate of hydrolysis. cas.czresearchgate.net However, strong basic conditions could also promote side reactions involving the aldehyde group (e.g., Cannizzaro reaction).

Milder, non-hydrolytic methods for ester cleavage are therefore desirable. For instance, treatment with sodium hydride in DMF has been used for the cleavage of tert-butyl benzoates. researchgate.net A safer alternative involves the use of powdered KOH in THF at ambient temperature. researchgate.net Another selective method for the deprotection of aryl esters under non-hydrolytic and virtually neutral conditions involves the use of aromatic thiols in the presence of a catalytic amount of K₂CO₃ in a dipolar aprotic solvent. cmu.edu This method has been shown to selectively cleave aryl acetates and benzoates in the presence of other functional groups. acs.org Lewis acids can also mediate the cleavage of aryl ethers, and similar principles could be applied to the cleavage of the ester bond. nih.gov

A summary of potential ester cleavage methods is provided below.

| Method | Reagents | Typical Conditions | Selectivity Considerations |

| Basic Hydrolysis | NaOH (aq.) | Heating | Risk of side reactions at the aldehyde group. |

| Non-hydrolytic Cleavage | Powdered KOH in THF | Ambient temperature | A safer and milder alternative to NaH/DMF. researchgate.net |

| Thiol-mediated Cleavage | PhSH, K₂CO₃ (cat.) in NMP | Reflux, 15 min | High selectivity for aryl esters over other functional groups. cmu.edu |

Exploration of Chemo-, Regio-, and Stereoselectivity

The presence of multiple reactive sites in this compound makes the selective transformation of a single functional group a significant synthetic challenge. Achieving high chemo-, regio-, and stereoselectivity is paramount for the efficient synthesis of complex molecules derived from this scaffold.

Challenges in Selective Functional Group Transformations

The primary challenge in the chemistry of this compound is achieving chemoselectivity between the aldehyde and the ester carbonyl groups. Aldehydes are generally more electrophilic and thus more reactive towards nucleophiles than esters. wikipedia.org This inherent reactivity difference can be exploited, but also poses a challenge when the desired reaction is at the less reactive ester site.

Nucleophilic Attack: A strong nucleophile is likely to react preferentially with the aldehyde. For example, in a Grignard reaction, addition to the aldehyde would be the expected major pathway.

Reduction: Selective reduction of the ester in the presence of the aldehyde is difficult with powerful reducing agents like LiAlH₄, which would reduce both functional groups. Conversely, milder reagents like NaBH₄ would selectively reduce the aldehyde.

Oxidation: The aldehyde is susceptible to oxidation to a carboxylic acid, while the rest of the molecule is relatively stable to many oxidizing agents.

Reactions at the Aryl Bromide: The aryl bromide can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The conditions for these reactions must be chosen carefully to avoid concomitant reaction at the ester or aldehyde. For example, the basic conditions often used in these couplings could promote ester hydrolysis.

The regioselectivity of reactions involving the aromatic ring, such as further electrophilic aromatic substitution, is also a consideration. The directing effects of the existing substituents would guide the position of any new substituent. The methoxy group is an ortho-, para-director and an activator, while the bromo, formyl, and benzoate groups are deactivators. The interplay of these directing effects would determine the outcome of such reactions.

Stereoselectivity is primarily a concern in reactions that create a new chiral center, for example, through nucleophilic addition to the aldehyde. Achieving high stereoselectivity would require the use of chiral reagents or catalysts.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 2-Bromo-4-formyl-6-methoxyphenyl benzoate (B1203000) is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would be particularly informative. The protons on the benzoate ring are expected to appear as a set of multiplets. The proton at the ortho position (adjacent to the carbonyl group) would likely resonate at the most downfield position due to the deshielding effect of the carbonyl group. The meta and para protons would appear at slightly more shielded positions.

The protons on the brominated phenyl ring are also expected to show distinct signals. The formyl proton (-CHO) would be the most downfield signal, typically appearing as a singlet above 10 ppm. The two remaining aromatic protons on this ring would likely appear as doublets, with their chemical shifts influenced by the bromine, methoxy (B1213986), and benzoate substituents. The methoxy group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-4-formyl-6-methoxyphenyl benzoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Formyl-H | >10 | Singlet |

| Aromatic-H (Benzoate) | 7.5 - 8.2 | Multiplet |

| Aromatic-H (Brominated Ring) | 7.0 - 7.8 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbons of the ester and aldehyde functional groups are expected to be the most downfield signals, typically appearing in the range of 160-200 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with their specific chemical shifts determined by the attached substituents. The carbon atom attached to the bromine will be influenced by the heavy atom effect. The methoxy carbon will appear as a distinct signal in the aliphatic region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl | 160 - 170 |

| Aldehyde Carbonyl | 185 - 200 |

| Aromatic C-O | 145 - 160 |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-H | 115 - 140 |

| Aromatic Quaternary | 120 - 150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This would be instrumental in connecting the benzoate ring to the brominated phenyl ring through the ester linkage and confirming the relative positions of the substituents on both rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule, although for a relatively rigid molecule like this, its application might be more focused on confirming through-space interactions between substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the carbonyl stretching vibrations. The ester carbonyl (C=O) stretch is anticipated to appear in the region of 1720-1740 cm⁻¹. The aldehyde carbonyl stretch is typically found at a slightly higher frequency, around 1700-1720 cm⁻¹. The presence of two distinct carbonyl peaks would be strong evidence for the presence of both functional groups.

The spectrum would also display characteristic bands for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The presence of these key vibrational bands would provide definitive confirmation of the major functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ester | C=O stretch | 1720 - 1740 |

| Aldehyde | C=O stretch | 1700 - 1720 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1000 - 1300 |

The collective data from these advanced spectroscopic techniques provides a detailed and unambiguous structural elucidation of this compound, confirming the connectivity and electronic environment of this complex organic molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, both high-resolution mass data and characteristic fragmentation patterns can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of this compound. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For the molecular formula C₁₅H₁₁BrO₄, the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is particularly significant, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by approximately 2 Da (the M and M+2 peaks), which is a clear indicator for the presence of a single bromine atom in the molecule. researchgate.net

The accurate mass measurement of the molecular ion by HRMS would be expected to align closely with the calculated theoretical value, typically within a few parts per million (ppm), providing strong evidence for the proposed elemental formula.

Interactive Data Table: Theoretical Isotopic Distribution for C₁₅H₁₁BrO₄

| Isotope Composition | Theoretical Mass (Da) | Relative Abundance (%) |

| C₁₅H₁₁⁷⁹BrO₄ | 333.9835 | 100.0 |

| C₁₅H₁₁⁸¹BrO₄ | 335.9815 | 97.3 |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern of this compound in mass spectrometry provides valuable information for its structural confirmation. While a specific experimental spectrum for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on the known fragmentation of phenyl benzoates and related aromatic compounds.

Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺˙) is formed. The primary fragmentation pathways would likely involve the cleavage of the ester linkage, which is one of the most labile bonds in the molecule. Two main cleavage patterns are anticipated:

Cleavage of the C(O)-O bond: This would result in the formation of a benzoyl cation (C₇H₅O⁺, m/z 105) and a bromo-formyl-methoxyphenoxy radical. The benzoyl cation is a common and stable fragment in the mass spectra of benzoates.

Cleavage of the O-phenyl bond: This would lead to the formation of a 2-bromo-4-formyl-6-methoxyphenoxide ion and a phenyl cation (C₆H₅⁺, m/z 77).

Further fragmentation of the brominated aromatic portion would be expected, potentially involving the loss of the formyl group (-CHO, 29 Da) or the methoxy group (-OCH₃, 31 Da). The presence of the bromine atom would be evident in the isotopic pattern of any bromine-containing fragments.

Interactive Data Table: Predicted Key Fragments of this compound

| Fragment Ion | Proposed Structure | Nominal m/z |

| [C₁₅H₁₁BrO₄]⁺˙ | Molecular Ion | 334/336 |

| [C₇H₅O]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [C₈H₆BrO₃]⁺˙ | Bromo-formyl-methoxyphenyl fragment | 245/247 |

| [C₇H₃BrO]⁺˙ | Fragment from loss of CHO and OCH₃ from the brominated ring | 198/200 |

Advanced Derivatization Strategies for Enhanced MS Analysis

To improve the volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, or to enhance ionization efficiency in liquid chromatography-mass spectrometry (LC-MS), various derivatization strategies can be employed. Given the functional groups in this compound, derivatization would primarily target the aldehyde group.

A common method for the derivatization of aldehydes is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). mdpi.comresearchgate.net This reaction forms a stable oxime derivative, which is more volatile and can be readily analyzed by GC-MS. The pentafluorobenzyl group also enhances the sensitivity of detection, particularly in electron capture negative ionization (ECNI) mode.

For the phenolic precursor of this compound (2-bromo-6-methoxy-4-hydroxybenzaldehyde), the hydroxyl group could be derivatized. Silylation, using reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a widely used technique to convert polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers. researchgate.net This would be particularly useful if analyzing the synthetic precursors or potential hydrolysis products of the target compound.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a crystalline compound, offering precise coordinates of each atom in the crystal lattice. This allows for the unambiguous determination of the molecular conformation and the nature of intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

While a single-crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related structures provides insight into its likely solid-state conformation. For instance, the crystal structure of 4-Bromophenyl benzoate reveals key features of the packing and conformation of similar molecules. nih.gov

A single-crystal X-ray diffraction study of this compound would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. The resulting diffraction pattern would be used to solve the crystal structure, yielding the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity of the atoms and provide insight into the planarity of the aromatic rings and the orientation of the substituent groups.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Based on known crystal structures of related compounds, the expected bond lengths and angles for this compound can be predicted. nih.govnih.gov These geometric parameters are crucial for understanding the electronic and steric effects within the molecule.

Bond Lengths: The C-Br bond length in aromatic compounds is typically around 1.90 Å. uzh.ch The C-C bond lengths within the aromatic rings are expected to be in the range of 1.38-1.40 Å, characteristic of delocalized π-systems. sydney.edu.au The ester group will have a C=O double bond length of approximately 1.21 Å and C-O single bond lengths of around 1.34 Å (for the C(O)-O bond) and 1.39 Å (for the O-phenyl bond), which may vary slightly due to conjugation with the aromatic rings. nih.govuzh.ch

Bond Angles: The bond angles within the phenyl rings are expected to be close to the ideal 120° for sp² hybridized carbon atoms. The C-C-O and O-C=O angles of the ester group will also be approximately 120°.

Torsional Angles: A key structural feature of phenyl benzoates and benzophenones is the torsional (dihedral) angle between the two aromatic rings. nih.gov Due to steric hindrance, these molecules are generally not planar. The dihedral angle between the benzoyl ring and the 2-bromo-4-formyl-6-methoxyphenyl ring is expected to be significant, likely in the range of 50-70°. This twist influences the molecular packing and can affect the compound's physical properties.

Interactive Data Table: Expected Geometric Parameters for this compound

| Parameter | Atom(s) Involved | Expected Value |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C(O)-O (ester) | ~1.34 Å |

| Bond Length | O-C (aryl) | ~1.39 Å |

| Bond Angle | C-C-C (in ring) | ~120° |

| Torsional Angle | Dihedral angle between rings | 50-70° |

Investigation of Intermolecular Interactions and Crystal Packing

Detailed single-crystal X-ray diffraction studies would be required to definitively elucidate the three-dimensional arrangement of molecules and the precise nature of the intermolecular contacts. However, based on the structural features of the molecule and analysis of related compounds, the following interactions are anticipated to be significant in the crystal packing of this compound.

Key Potential Intermolecular Interactions:

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the oxygen atoms of the formyl or ester groups of neighboring molecules. This type of interaction, where the electrophilic region on the halogen atom is attracted to a nucleophilic site, can play a significant role in directing the crystal packing.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like hydroxyl or amine groups, weaker C-H···O hydrogen bonds are expected to be present. The hydrogen atoms of the aromatic rings and the formyl group can act as weak donors, forming interactions with the oxygen atoms of the carbonyl and methoxy groups. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

π-π Stacking: The presence of two aromatic rings (the benzoate and the substituted phenyl ring) allows for the possibility of π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings and are a common feature in the crystal structures of aromatic compounds. The stacking arrangement can be either face-to-face or offset.

Dipole-Dipole Interactions: The polar functional groups, particularly the formyl (C=O) and ester (C=O) groups, introduce significant dipole moments in the molecule. The alignment of these dipoles in the crystal lattice can lead to stabilizing dipole-dipole interactions, further influencing the molecular packing.

Anticipated Crystal Packing Motif:

Based on studies of similarly substituted phenyl benzoate derivatives, it is plausible that the crystal packing of this compound is stabilized by a network of these varied intermolecular forces. For instance, molecules may form chains or sheets through a combination of halogen bonds and C-H···O hydrogen bonds. These chains or sheets could then be further organized into a three-dimensional structure via π-π stacking of the aromatic rings. The interplay and relative strengths of these different interactions will ultimately determine the final crystal structure.

The following table summarizes the expected intermolecular interactions and the participating functional groups:

| Interaction Type | Donor/Positive Potential | Acceptor/Negative Potential |

| Halogen Bonding | Bromine Atom (Br) | Carbonyl Oxygen (C=O), Methoxy Oxygen (O-CH₃) |

| C-H···O Hydrogen Bonding | Aromatic C-H, Formyl C-H | Carbonyl Oxygen (C=O), Methoxy Oxygen (O-CH₃) |

| π-π Stacking | Phenyl Ring, Benzoate Ring | Phenyl Ring, Benzoate Ring |

| Dipole-Dipole | Carbonyl Groups (C=O) | Carbonyl Groups (C=O) |

Computational and Theoretical Investigations of 2 Bromo 4 Formyl 6 Methoxyphenyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 2-Bromo-4-formyl-6-methoxyphenyl benzoate (B1203000), such studies would be invaluable.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to understand the distribution of electrons within the molecule (electronic structure). For 2-Bromo-4-formyl-6-methoxyphenyl benzoate, a DFT study would precisely calculate bond lengths, bond angles, and dihedral angles. This would reveal the molecule's preferred conformation, including the spatial relationship between the benzoate group and the substituted phenyl ring. However, specific optimized coordinates and electronic property data from DFT calculations for this compound are not available in published literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which are crucial for chemical identification and characterization. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima for this compound would be highly beneficial for confirming its structure and understanding its spectroscopic behavior. At present, no such predictive data has been published.

Analysis of Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. Analysis of these orbitals, along with other chemical reactivity descriptors (e.g., electronegativity, hardness, electrophilicity index), would provide a quantitative understanding of the reactivity of this compound. This information is currently absent from the scientific record.

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For a multifunctional compound like this compound, such studies could predict its behavior in various chemical transformations.

Elucidation of Reaction Pathways and Transition States

By mapping the potential energy surface, computational chemists can identify the most likely pathways for a reaction, including the high-energy transition states that connect reactants, intermediates, and products. Mechanistic studies on reactions involving the aldehyde, bromo, methoxy (B1213986), or benzoate functionalities of this compound would provide deep insights into its chemical behavior. This area of research for the title compound is yet to be explored.

Computational Prediction of Regioselectivity and Chemoselectivity

The presence of multiple reactive sites on this compound makes predicting the outcome of chemical reactions challenging. Computational modeling can predict the regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) with a high degree of accuracy. Such predictive studies would be invaluable for guiding the synthetic use of this compound, but they have not yet been undertaken or published.

Applications of 2 Bromo 4 Formyl 6 Methoxyphenyl Benzoate in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The multifunctionality of 2-Bromo-4-formyl-6-methoxyphenyl benzoate (B1203000) makes it an exemplary building block for the construction of complex molecular architectures. The presence of orthogonal reactive sites allows for selective, stepwise transformations, a key strategy in modern synthetic chemistry.

The bromine atom serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are foundational in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, Suzuki, Stille, and Sonogashira couplings could be employed to introduce a wide array of aryl, alkyl, or alkynyl groups at this position, significantly increasing molecular complexity. nih.gov

Simultaneously, the aldehyde group offers a gateway to a different set of transformations. It can readily participate in nucleophilic additions, reductive aminations, and condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. For example, Wittig-type reactions can convert the formyl group into an alkene, while reactions with amines can yield Schiff bases, which can be further reduced or cyclized to form nitrogen-containing heterocycles. The synthesis of various heterocyclic compounds, such as pyrimidines and quinazolines, often utilizes substituted salicylaldehydes as starting materials. researchgate.netjocpr.com

The methoxy (B1213986) group, an electron-donating group, influences the reactivity of the aromatic ring, activating it towards electrophilic substitution and directing incoming electrophiles to specific positions. The interplay between the existing substituents dictates the regioselectivity of further functionalization.

Table 1: Potential Reactions of Key Functional Groups

| Functional Group | Reaction Type | Potential Transformation |

|---|---|---|

| Bromo | Palladium-catalyzed cross-coupling | Formation of C-C or C-heteroatom bonds (e.g., Suzuki, Stille) nih.gov |

| Formyl | Condensation Reactions | Formation of Schiff bases, imines, or heterocycles researchgate.netjocpr.com |

| Formyl | Nucleophilic Addition | Conversion to alcohols or cyanohydrins |

| Formyl | Wittig Reaction | Formation of alkenes |

Synthesis of Structurally Diverse Analogues and Derivatives

The inherent reactivity of 2-Bromo-4-formyl-6-methoxyphenyl benzoate allows for its use as a scaffold to generate libraries of structurally related compounds. By systematically modifying each functional group, a wide range of analogues and derivatives can be synthesized for various applications, such as structure-activity relationship (SAR) studies in drug discovery.

Derivatization of the aldehyde is a straightforward approach to generating diversity. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of heterocyclic systems. For example, reaction with hydrazines could yield hydrazones, which are themselves versatile synthetic intermediates. cymitquimica.com

The bromine atom can be replaced through various nucleophilic substitution reactions or used in coupling reactions as previously mentioned to introduce a plethora of different substituents. The ability to perform regioselective cross-coupling reactions on polyhalogenated systems highlights the fine control that can be achieved in building molecular diversity. nih.gov

Furthermore, the benzoate ester can be hydrolyzed to unveil a phenolic hydroxyl group. This phenol (B47542) can then be alkylated, acylated, or used in other reactions to introduce further diversity. The resulting 2-bromo-4-formyl-6-methoxyphenol would be a valuable intermediate in its own right, with applications in the synthesis of biologically active compounds. chemimpex.com

Precursor for Functional Materials and Advanced Chemical Scaffolds

The structural motifs accessible from this compound suggest its potential as a precursor for functional materials and advanced chemical scaffolds. Phenyl benzoate derivatives, for instance, are known to be components of liquid crystals and can be used in the production of optical components. ncats.io The specific substitution pattern of the title compound could be tailored to influence properties such as thermal stability, optical response, and self-assembly behavior.

The potential for this molecule to participate in polymerization reactions is also noteworthy. The aldehyde and bromo functionalities could be utilized in the synthesis of conjugated polymers, which are of interest for their electronic and optoelectronic properties. For example, the aldehyde could undergo polymerization through condensation reactions, while the bromo group could be used in cross-coupling polymerization methods.

Moreover, the core structure is related to salicylaldehyde, a common precursor in the synthesis of ligands for coordination chemistry and catalysis. By modifying this compound, novel ligands with specific steric and electronic properties could be designed for use in asymmetric catalysis or as metal-ion sensors. The synthesis of complex heterocyclic systems, such as benzofurans and chromenes, often starts from substituted salicylaldehydes. organic-chemistry.orgnih.gov The unique substitution of the title compound could lead to novel and potentially bioactive heterocyclic scaffolds.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for polysubstituted benzenes often rely on multi-step sequences that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. rsc.orgchemistryjournals.net Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 2-Bromo-4-formyl-6-methoxyphenyl benzoate (B1203000) and its analogs.

Key areas for investigation include:

Green Chemistry Principles: The application of green chemistry principles, such as utilizing alternative and safer solvents like water or supercritical fluids, can drastically reduce the environmental impact of the synthesis. chemistryjournals.net

Catalytic Methods: Exploring novel catalytic systems, including biocatalysis and organocatalysis, could lead to milder reaction conditions and improved selectivity, minimizing the need for protecting groups and reducing the number of synthetic steps. rsc.orgresearchgate.net

Flow Chemistry: The transition from batch processing to continuous flow chemistry could offer enhanced safety, better control over reaction parameters, and easier scalability for the production of these compounds. chemistryjournals.net

Renewable Feedstocks: A long-term goal would be to devise synthetic pathways that utilize renewable feedstocks, potentially derived from biomass, to construct the core aromatic structure, aligning with the growing demand for sustainable chemical manufacturing. researchgate.netucl.ac.uk

| Synthetic Strategy | Objective | Potential Advantages |

| Green Solvents | Reduce use of volatile, toxic organic solvents. | Lower environmental impact, improved safety. chemistryjournals.net |

| Biocatalysis | Employ enzymes for selective transformations. | High selectivity, mild conditions, biodegradability. researchgate.net |

| Flow Chemistry | Continuous reaction processing. | Enhanced safety, scalability, and process control. chemistryjournals.net |

| Renewable Feedstocks | Utilize biomass-derived starting materials. | Reduced reliance on petrochemicals, improved sustainability. ucl.ac.uk |

In-Depth Mechanistic Studies of Functional Group Interplay

The reactivity of 2-Bromo-4-formyl-6-methoxyphenyl benzoate is governed by the complex electronic and steric interplay between its four distinct functional groups. A thorough understanding of these interactions is crucial for predicting and controlling its chemical behavior.

Future mechanistic studies should focus on:

Electronic Effects: Quantifying the electron-donating effect of the methoxy (B1213986) group and the electron-withdrawing effects of the formyl, bromo, and benzoate groups. Computational studies, such as Density Functional Theory (DFT), can be employed to model electron distribution and predict the reactivity of different sites on the aromatic ring. researchgate.netnih.gov

Steric Hindrance: Evaluating the steric hindrance imposed by the ortho-substituents (bromo and methoxy groups) on the reactivity of the adjacent formyl group and the benzoate ester.

Exploration of Novel Reactivity and Cascade Reactions

The multifunctionality of this compound makes it an ideal substrate for discovering novel transformations and designing elegant cascade reactions.

Promising avenues for research include:

Orthogonal Reactivity: Developing conditions that allow for the selective transformation of one functional group in the presence of the others. For instance, selective cross-coupling at the C-Br bond without affecting the aldehyde, or chemoselective reduction of the aldehyde without cleaving the ester.

Cascade Sequences: Designing one-pot reactions where an initial transformation triggers a subsequent reaction at another functional group. For example, an initial reaction at the formyl group could be followed by an intramolecular cyclization involving the benzoate or methoxy group. rsc.org This approach aligns with the principles of atom and step economy, leading to a more efficient synthesis of complex heterocyclic structures. rsc.org

Multicomponent Reactions (MCRs): Using the aldehyde functionality as a key component in MCRs to rapidly build molecular complexity. rsc.org The other substituents can serve to modulate reactivity or be used for post-MCR functionalization.

Computational Design and Targeted Synthesis of Next-Generation Derivatives

Computational chemistry and computer-aided drug design offer powerful tools for the rational design of novel derivatives of this compound with tailored properties. mdpi.comnih.gov

Future work in this area should involve:

Pharmacophore Modeling: Identifying the key structural features required for a desired biological activity and using the this compound scaffold as a starting point for designing new molecules that fit the model. nih.gov

In Silico Screening: Creating virtual libraries of derivatives and using docking studies to predict their binding affinity to specific biological targets, such as enzymes or receptors. mdpi.comnih.govnih.gov This can help prioritize the synthesis of the most promising candidates.

Predictive Modeling: Employing quantitative structure-activity relationship (QSAR) models to correlate structural modifications with changes in physical, chemical, or biological properties, thereby guiding the synthetic efforts towards molecules with optimized characteristics.

| Computational Tool | Application | Goal |

| Pharmacophore Modeling | Design of new molecules based on essential structural features. | Targeted synthesis for specific biological activities. nih.gov |

| Docking Studies | Prediction of binding affinity to biological targets. | Prioritization of synthetic candidates. mdpi.comnih.gov |

| QSAR | Correlation of molecular structure with properties. | Design of derivatives with optimized characteristics. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery and optimization of reactions involving this compound, its chemistry should be integrated into modern automated synthesis and high-throughput experimentation (HTE) platforms. sigmaaldrich.comwikipedia.org

This integration would facilitate:

Rapid Reaction Optimization: HTE allows for the parallel execution of a large number of experiments, enabling the rapid screening of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols. nih.govresearchgate.netresearchgate.net This is particularly valuable for developing new cross-coupling or functionalization reactions.

Automated Synthesis of Libraries: Automated synthesizers can be programmed to generate libraries of derivatives by systematically varying the building blocks that react with the core scaffold. sigmaaldrich.comnih.gov This accelerates the exploration of the chemical space around the parent molecule. chemrxiv.org

Data-Driven Discovery: The large datasets generated by HTE can be used to train machine learning algorithms to predict reaction outcomes and even propose novel reaction pathways, moving towards a more data-driven approach to chemical synthesis. chemrxiv.orgresearchgate.net

The primary challenge in adapting complex organic synthesis to HTE and automated platforms lies in handling the diverse range of solvents, temperatures, and heterogeneous mixtures often required. seqens.com However, recent advancements in robotics and microfluidics are continuously expanding the scope of what is possible in automated chemical synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-4-formyl-6-methoxyphenyl benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via esterification of 2-bromo-4-formyl-6-methoxyphenol with benzoyl chloride under acidic or basic catalysis. Optimization involves controlling temperature (typically 0–25°C) to minimize side reactions like hydrolysis of the formyl group. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 phenol-to-benzoyl chloride) are critical for yield improvement. Post-synthesis purification employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., bromine at C2, formyl at C4) and ester linkage via carbonyl resonance (~168–170 ppm).

- HPLC-MS : Validates purity (>95%) and molecular weight (C₁₅H₁₁BrO₄; calc. 335.15 g/mol).

- FT-IR : Identifies key functional groups (C=O ester ~1720 cm⁻¹, aldehyde ~2820 cm⁻¹).

- X-ray crystallography : Resolves crystal packing and bond angles (if single crystals are obtained) .

Q. What are the primary reactivity pathways for this compound in organic synthesis?

- Methodological Answer :

- Nucleophilic substitution : Bromine at C2 undergoes SNAr with amines or thiols under mild conditions (e.g., DMF, 50°C).

- Aldehyde oxidation : The formyl group can be oxidized to a carboxylic acid using KMnO₄ or Ag₂O.

- Ester hydrolysis : Controlled basic hydrolysis (NaOH/EtOH) yields the phenolic intermediate for further derivatization .

Advanced Research Questions

Q. How does steric hindrance from the methoxy group influence regioselectivity in substitution reactions?